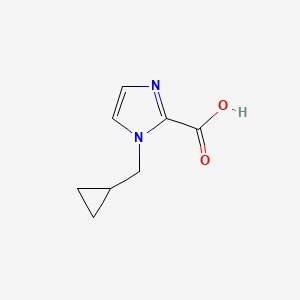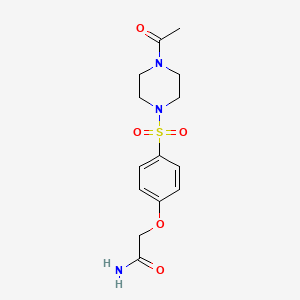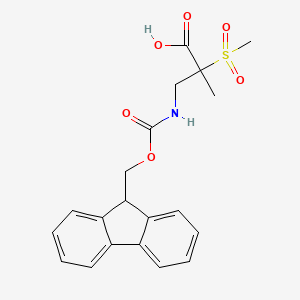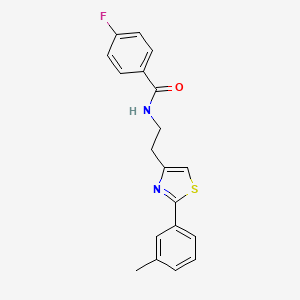
3-(5-(2-chlorophenyl)furan-2-yl)-2-cyano-N-(quinolin-8-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related furan and quinoline derivatives typically involves palladium-catalyzed cyclization processes or other catalytic methods that enhance yield and selectivity. For instance, Lindahl et al. (2006) developed a new synthesis for the furo[3,2-c]quinolin-4(5H)-one heterocycle using a palladium-catalyzed cyclization of N-(2-iodophenyl)-N-methyl-3-furamide, optimized through various catalysts, bases, and solvents (Lindahl et al., 2006). Similarly, Jiang et al. (2014) demonstrated an efficient synthesis of 2,5-diimino-furans via palladium-catalyzed cyclization, highlighting the versatility of palladium catalysis in synthesizing complex furan derivatives (Jiang et al., 2014).
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated through spectroscopic methods, including NMR, FTIR, and sometimes X-ray crystallography, providing insights into the compound's configuration and conformation. Kariuki et al. (2022) determined the structure of a similar acrylamide derivative using NMR spectroscopy and single crystal X-ray diffraction, showcasing the importance of these techniques in confirming molecular structures (Kariuki et al., 2022).
Chemical Reactions and Properties
These compounds can participate in various chemical reactions, such as ene-reduction, annulation, and electrophilic substitution, which are crucial for further modifications and applications. Jimenez et al. (2019) reported on the enantioselective ene-reduction of a similar furan acrylamide, highlighting the potential for creating stereogenic centers through biotransformation (Jimenez et al., 2019).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are essential for understanding the compound's behavior in different environments and applications. These properties are typically investigated through differential scanning calorimetry (DSC) and solubility studies, as demonstrated by Bankova et al. (1998) for copolymers of related quinolinyl acrylates (Bankova et al., 1998).
科学的研究の応用
Anti-cancer Potential
Research indicates that quinoline derivatives, including compounds structurally related to 3-(5-(2-chlorophenyl)furan-2-yl)-2-cyano-N-(quinolin-8-yl)acrylamide, exhibit significant anti-cancer activity. For instance, a study demonstrated that various quinoline acrylamides showed cytotoxic activity against breast cancer cell lines, suggesting their potential as anti-cancer agents (Ghorab & Alsaid, 2015). Furthermore, focused library development of 2-phenylacrylamides, which includes similar compounds, identified several analogues with broad-spectrum cytotoxicity, underscoring their relevance in cancer research (Tarleton et al., 2013).
Green Chemistry and Biocatalysis
The compound has been studied in the context of green chemistry. A notable example is the ene-reduction of E-2-cyano-3(furan-2-yl) acrylamide by marine and terrestrial fungi, emphasizing the use of eco-friendly biocatalysts in synthesizing related compounds (Jimenez et al., 2019).
Agricultural Applications
There is also evidence of its use in agriculture. For example, derivatives of 2-cyanoacrylates, similar in structure, have shown effectiveness as herbicidal agents, pointing to potential agricultural applications (Wang et al., 2004).
Organic Solar Cells
Studies have also explored the use of related compounds in the development of organic solar cells. A study on a soluble asymmetric acrylonitrile derivative, closely related to the compound , showed its potential as an electron acceptor in bulk heterojunction organic solar cells (Kazici et al., 2016).
Advanced Material Synthesis
The compound and its derivatives are also significant in the synthesis of advanced materials. For instance, the synthesis and herbicidal activity of acrylates closely related to the compound contribute to the development of novel herbicides (Wang et al., 2004). Additionally, studies on quinoline derivatives have applications in designing synthetic compounds with varied pharmacological properties (Guenfoud et al., 2012).
Molecular Docking and Computational Studies
There is a growing interest in using computational methods like molecular docking for studying the properties of these compounds. For example, 8-aminoquinoline appended acylthiourea derivatives have been investigated for their chemosensing, molecular docking, and antioxidant properties, indicating the compound's potential in computational chemistry and drug design (Kalaiyarasi et al., 2019).
特性
IUPAC Name |
(E)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyano-N-quinolin-8-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14ClN3O2/c24-19-8-2-1-7-18(19)21-11-10-17(29-21)13-16(14-25)23(28)27-20-9-3-5-15-6-4-12-26-22(15)20/h1-13H,(H,27,28)/b16-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCOAVYCHRMBET-DTQAZKPQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=CC4=C3N=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC=CC4=C3N=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(5-(2-chlorophenyl)furan-2-yl)-2-cyano-N-(quinolin-8-yl)acrylamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-hydroxy-N-[3-(trifluoromethyl)phenyl]-1,2-oxazolidine-2-carbothioamide](/img/structure/B2483639.png)

![N-[2-(4-methoxyphenoxy)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2483641.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(1-phenylethyl)oxalamide](/img/structure/B2483646.png)
![N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)isoxazole-5-carboxamide](/img/structure/B2483647.png)

![2-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]quinoline-4-carbonitrile](/img/structure/B2483652.png)

![N-benzo[e][1,3]benzothiazol-2-yl-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2483655.png)